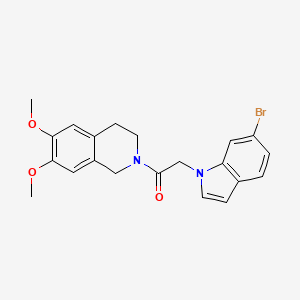![molecular formula C20H20ClN5O4 B12171354 N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12171354.png)
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, a piperidine ring, and a 5-chloro-2-methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 5-chloro-2-methoxyaniline with a suitable pyrido[2,3-d]pyrimidine derivative under acidic or basic conditions The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent selection, is crucial to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it could act as an inhibitor of dihydrofolate reductase, thereby affecting nucleotide synthesis and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its combination of a pyrido[2,3-d]pyrimidine core with a piperidine ring and a 5-chloro-2-methoxyphenyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H20ClN5O4 |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20ClN5O4/c1-30-14-6-5-11(21)9-13(14)22-18(28)12-10-15(27)23-17-16(12)19(29)25-20(24-17)26-7-3-2-4-8-26/h5-6,9H,2-4,7-8,10H2,1H3,(H,22,28)(H,23,24,25,27,29) |
Clé InChI |
CXUIHKXDDGREPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C(=O)NC(=NC3=NC(=O)C2)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B12171294.png)
![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12171295.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12171303.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide](/img/structure/B12171304.png)
![4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12171310.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide](/img/structure/B12171315.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12171340.png)

![N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12171352.png)
![1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12171355.png)
![N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12171360.png)
![3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B12171364.png)
